molecular formula C9H10ClNO2 B1378438 Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate CAS No. 1423028-30-1

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate

Cat. No.: B1378438
CAS No.: 1423028-30-1
M. Wt: 199.63 g/mol
InChI Key: URFRUCMLMMXZFQ-UHFFFAOYSA-N
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Description

. This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₆H₇ClNO₂.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate typically involves the chlorination of 2,6-dimethylpyridine followed by esterification. One common method involves the reaction of 2,6-dimethylpyridine with thionyl chloride to introduce the chlorine atom at the 4-position. The resulting 4-chloro-2,6-dimethylpyridine is then reacted with methanol in the presence of a catalyst such as sulfuric acid to form the ester, this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Oxidation: The methyl groups at the 2- and 6-positions can be oxidized to form the corresponding carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Ester Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Ester Hydrolysis: 4-chloro-2,6-dimethylpyridine-3-carboxylic acid.

    Oxidation: 4-chloro-2,6-dimethylpyridine-3,5-dicarboxylic acid.

Scientific Research Applications

Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

    Methyl 2-chloro-6-methoxypyridine-4-carboxylate: Similar structure but with a methoxy group instead of a methyl group.

    4-chloro-2,6-dimethylpyridine-3-carboxylic acid: The carboxylic acid derivative of Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate.

Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-2,6-dimethylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-5-4-7(10)8(6(2)11-5)9(12)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFRUCMLMMXZFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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